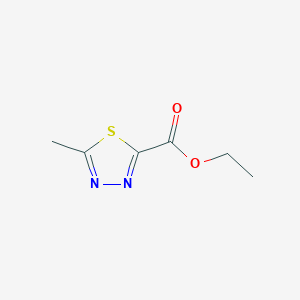

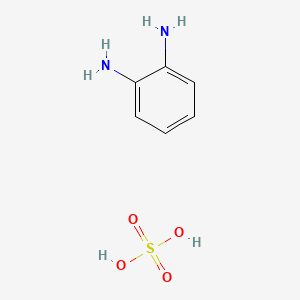

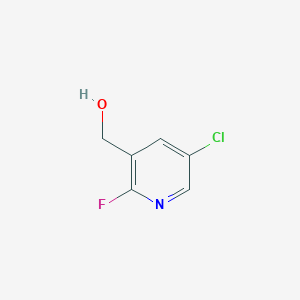

![molecular formula C14H19N B1451465 3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] CAS No. 864812-75-9](/img/structure/B1451465.png)

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine]

説明

“3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” is a chemical compound with a molecular weight of 201.31 . It is a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

“3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine]” is a liquid at room temperature . It has a molecular weight of 201.31 . The compound has a strong fluorescence emission with a maximum located at 398 nm .

科学的研究の応用

Pharmaceutical Research: Gastric Antisecretory Agents

The compound has been explored for its potential as a gastric antisecretory agent. Researchers have designed derivatives of 3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] to target lipophilic pockets of H+,K±ATPase, which is crucial for gastric acid secretion . These derivatives aim to bind strongly to the K±binding site, offering a new approach to inhibit gastric acid secretion more effectively than current proton pump inhibitors.

Organic Synthesis: Spiro Compound Formation

In organic chemistry, spiro compounds like 3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] are valuable for their complex structures and potential bioactivity. They are synthesized through multicomponent reactions, often involving isatins and malononitrile, to create diverse molecular structures for further pharmacological evaluation .

Chemical Sensing: Fluorescence Chemosensors

Spiro compounds derived from 3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] have been studied for their fluorescence emission properties. These properties make them suitable candidates as selective fluorescence chemosensors, particularly for detecting heavy metal ions like mercury (Hg2+) in environmental samples .

Green Chemistry: Environmentally Friendly Synthesis

The compound’s derivatives are synthesized using green chemistry principles, which emphasize the use of water as a solvent and aim for high yields with minimal environmental impact. This approach aligns with the broader goals of sustainable chemistry practices .

Nanotechnology: Nanocatalyst Functionalization

Functionalizing nanocatalysts with organic groups derived from spiro compounds can enhance their utility in various applications, including catalysis, biosensing, and environmental remediation. The unique structure of spiro[naphthalene-1,3’-piperidine] derivatives offers new possibilities for modifying nanomaterials .

Medicinal Chemistry: Potassium-Competitive Acid Blockers

The structural features of 3,4-dihydro-2H-spiro[naphthalene-1,3’-piperidine] allow it to serve as a scaffold for developing potassium-competitive acid blockers (P-CABs). These P-CABs are designed to provide rapid onset and moderate duration of action in inhibiting gastric acid secretion, potentially leading to new treatments for acid-related diseases .

Safety and Hazards

作用機序

Mode of Action

A related compound has been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner . This is accompanied by the activation of caspase-9 and -3, which cleave PARP-1 . It also activates caspase-8, which is involved in the extrinsic apoptotic pathway .

Biochemical Pathways

The compound’s effect on mitochondrial membrane potential suggests it may impact pathways related to apoptosis .

Result of Action

A related compound has been shown to cause a loss in the mitochondrial membrane potential, suggesting it may induce apoptosis .

特性

IUPAC Name |

spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-7-13-12(5-1)6-3-8-14(13)9-4-10-15-11-14/h1-2,5,7,15H,3-4,6,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWZSFKRLLPFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C3(C1)CCCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

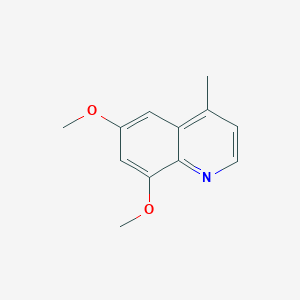

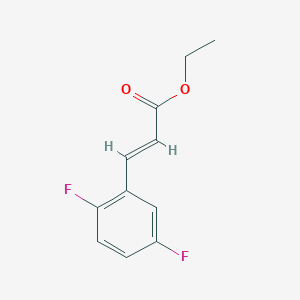

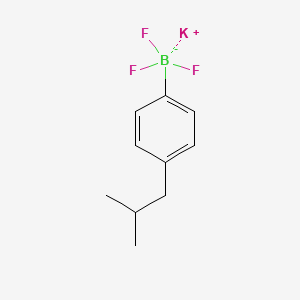

![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)